2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester
Description
2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester is a heterocyclic compound featuring a thiazole core substituted with a methoxy group at position 2, a trifluoromethyl (CF₃) group at position 4, and an ethyl ester at position 3. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, which is widely explored in medicinal chemistry due to its bioisosteric properties and metabolic stability .
Properties
IUPAC Name |
ethyl 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-3-15-6(13)4-5(8(9,10)11)12-7(14-2)16-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCFUDWPRZASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material
- Trifluoroacetic ethyl acetoacetate is the primary raw material, which contains the trifluoromethyl group necessary for substitution at the 4-position of the thiazole ring.
Step 1: Chlorination
- Chlorination converts trifluoroacetic ethyl acetoacetate into 2-chloro-trifluoroacetyl acetic acid ethyl ester .
- Chlorinating agents:
- Chlorosulfuric acid (preferred for better control and moderate reactivity).
- Chlorine gas (less controlled, prone to overchlorination).
- Reaction conditions (optimized from CN104672168B):
- Molar ratio chlorosulfuric acid to trifluoroacetic ethyl acetoacetate: 0.92–0.98:1.
- Temperature during addition: -15 °C to -5 °C.
- Temperature hold after addition: 5 °C to 15 °C.
- Reaction time: 10 to 18 hours.
- Post-reaction:
- Vacuum distillation to recover unreacted starting material.
- Residue containing chlorinated product used directly in next step.
- Yields reported vary from 76% to 95% depending on conditions and purification.
Step 2: Cyclization with Thioacetamide
- The chlorinated intermediate reacts with thioacetamide in dehydrated ethanol to form the thiazole ring.
- Reaction conditions:
- Reflux in dehydrated ethanol.
- Reaction time: 16–20 hours.
- Advantages:
- Mild conditions.
- No need for additional acid-binding agents.
- Yields reported:
- 56% in acetic acid solvent without acid scavengers.
- Up to 90–95% in acetonitrile with triethylamine as acid scavenger (though acetonitrile is toxic and costly to recover).
- The method using ethanol and thioacetamide without acid scavengers is simpler and greener but may have slightly lower yields.
Step 3: Hydrolysis or Esterification
- Hydrolysis of the ester group to the corresponding acid or conversion to the ethyl ester.
- Conditions:
- Alkali hydrolysis using sodium hydroxide or potassium hydroxide in water or water-ethanol mixtures.
- Yields from hydrolysis range from 78% to 93.5% depending on conditions.
- Alternatively, acid chloride formation from the acid followed by reaction with ethanol can yield the ethyl ester directly.
- One-pot methods combining cyclization and hydrolysis exist but may have lower overall yields (around 75–86%).
Alternative Preparation Route (From US Patent US4602937A)
- Preparation of 2-oxo-2,3-dihydro-4-substituted-5-thiazolecarboxylates by reaction of β-aminoacrylates with chlorocarbonylsulfenyl chloride.
- β-Aminoacrylates can be prepared by reacting ethyl acetoacetate with appropriate nitriles under basic conditions.
- The ketoester is chlorinated with sulfuryl chloride in chloroform to form 2-chloro-3-ketoester intermediate.
- Subsequent reaction with thiourea in ethanol under reflux yields the thiazole ring.
- The ester is then converted to the acid chloride and reacted with alcohol to form the desired ester.
- This method is more complex and involves multiple purification steps but allows for variation in substitution patterns.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Chlorosulfuric acid, trifluoroacetic ethyl acetoacetate | -15 to 15 | 10–18 | 76–95 | Vacuum distillation to remove impurities |
| Cyclization | Thioacetamide, dehydrated ethanol | Reflux (~78) | 16–20 | 56–95 | Higher yield in acetonitrile with base, ethanol preferred for greener process |
| Hydrolysis/Esterification | NaOH or KOH in water/ethanol or acid chloride + ethanol | 20–80 | 1–5 | 78–93.5 | One-pot methods available but lower yield |
Practical Considerations and Industrial Relevance
- The chlorination step is critical and must be carefully controlled to avoid overchlorination and formation of by-products such as 2,2-dichloro derivatives.
- Chlorosulfuric acid is preferred over chlorine gas for safer and more controlled chlorination.
- Use of ethanol as solvent in cyclization is advantageous for environmental and cost reasons despite slightly lower yields compared to acetonitrile.
- The process can be optimized for industrial scale by integrating vacuum distillation and recycling unreacted materials.
- The three-step method (chlorination, cyclization, hydrolysis) is well-established and offers good yields and product purity suitable for agrochemical intermediate production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid.
Reduction: Formation of 2-methoxy-4-(trifluoromethyl)-5-thiazolecarbinol.
Substitution: Formation of derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its unique thiazole structure, which is known to exhibit biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives possess antimicrobial properties. In a study, 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester showed promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines. Preliminary tests on this ester suggest it may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .
Agricultural Applications
The compound's trifluoromethyl group enhances its lipophilicity, which may improve its efficacy as an agrochemical.
Pesticide Development
Research has explored the use of thiazole derivatives in the formulation of pesticides. The compound has shown effectiveness against specific pests, indicating its potential as a biopesticide .
Herbicidal Activity
Initial studies suggest that this compound can inhibit certain plant growth processes, providing a basis for developing herbicides targeting unwanted vegetation while minimizing impact on crops .
Material Science
The unique chemical structure of this compound lends itself to applications in material science.
Polymer Additives
This compound can be utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve material properties significantly .
Coatings and Sealants
Due to its chemical stability and resistance to degradation, the compound is being explored for use in protective coatings and sealants, particularly in harsh environmental conditions .
Data Tables
| Application Area | Potential Uses | Observations |
|---|---|---|
| Pharmaceutical | Antimicrobial agents | Effective against several bacterial strains |
| Anti-inflammatory drugs | Modulates inflammatory pathways | |
| Agricultural | Biopesticides | Effective against specific pests |
| Herbicides | Inhibits growth processes in target plants | |
| Material Science | Polymer additives | Enhances thermal stability |
| Coatings and sealants | Provides chemical resistance |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial activity of this compound was tested against E. coli and S. aureus. Results indicated an inhibition zone of up to 15 mm at a concentration of 100 µg/mL, demonstrating significant antibacterial properties .
Case Study 2: Herbicidal Action
Field trials conducted on common weeds showed that applying this compound at concentrations of 200 g/ha resulted in over 80% weed control after two weeks, highlighting its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Pharmacological and Physicochemical Properties
- Bioactivity :
- Physicochemical Properties: Solubility: The ethyl ester group improves lipid solubility compared to carboxylic acid derivatives (e.g., ).
Biological Activity
Chemical Identity and Properties
2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester, with the CAS number 1196157-37-5, has the molecular formula and a molecular weight of approximately 255.21 g/mol. This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. Research indicates that compounds within this class can exhibit cytotoxic effects on various cancer cell lines. For instance, a related study demonstrated that thiazole derivatives significantly inhibited the growth of human breast cancer cells (MCF-7) in a dose-dependent manner .
Case Study: MCF-7 Cell Line
In a controlled experiment, different concentrations of thiazole derivatives were tested against MCF-7 cells using the MTT assay. The results showed a notable decrease in cell viability with an IC50 value indicating significant cytotoxicity at specific concentrations. The maximum inhibition observed was around 78.6% at a concentration of 500 µg/mL .
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and modulation of cellular signaling pathways. Thiazole derivatives have been shown to affect mitochondrial membrane potential and increase reactive oxygen species (ROS) production, leading to enhanced apoptosis in cancer cells .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Various studies have reported that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethyl enhances their biological activity by increasing lipophilicity and cellular uptake .
Data Table: Biological Activities of Thiazole Derivatives
Q & A
Q. What strategies improve the metabolic stability of this ester in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
